2,4,6-Triethylbenzyl bromide

Description

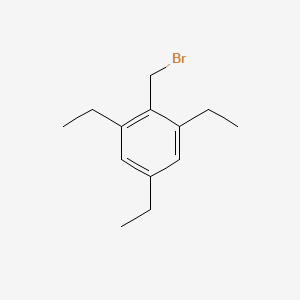

2,4,6-Triethylbenzyl bromide is a substituted benzyl bromide derivative characterized by three ethyl groups at the 2, 4, and 6 positions of the benzene ring and a bromomethyl (-CH₂Br) group at the 1-position. The ethyl substituents impart significant steric bulk and electron-donating effects, influencing both the compound’s physical properties and reactivity.

Key Properties (Calculated):

- Molecular Formula: C₁₃H₁₉Br

- Molecular Weight: 255.19 g/mol

- Substituent Effects: Electron-donating ethyl groups increase steric hindrance and reduce electrophilicity at the benzylic carbon.

Properties

Molecular Formula |

C13H19Br |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

2-(bromomethyl)-1,3,5-triethylbenzene |

InChI |

InChI=1S/C13H19Br/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

BWCBJBMLLWVRDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)CBr)CC |

Origin of Product |

United States |

Chemical Reactions Analysis

Substitution Reactions

2,4,6-Triethylbenzyl bromide undergoes nucleophilic substitution reactions, particularly SN2 mechanisms , due to the benzylic bromide’s susceptibility to attack by nucleophiles.

Reaction with Pyridine

-

Mechanism : Pyridine acts as a nucleophile, displacing the bromide ion to form a pyridinium-substituted product.

-

Product : 1,1’-bis(2,4,6-triethyl-3,5-bis(pyridinium-1-ylmethyl)benzyl)-4,4’-bipyridine-1,1’-diium bromide.

-

Key Step : The bromide salt is converted to a hexafluorophosphate salt via treatment with NH₄PF₆ to enhance stability .

Reaction with Urea Derivatives

-

Mechanism : Nucleophilic attack by urea derivatives (e.g., 1-pyridin-3-yl-3-p-tolyl-urea) replaces the bromide, forming a chimeric microtubule disruptor.

-

Product : 1,1’-bis(2,4,6-triethyl-3,5-bis((3-(3-p-tolylureido)pyridinium-1-yl)benzyl)-4,4’-bipyridine-1,1’-diium hexafluorophosphate(V) .

Anion Exchange Reactions

The bromide salt can undergo anion metathesis to form more stable derivatives.

Conversion to Hexafluorophosphate Salt

-

Mechanism : Replacement of Br⁻ with PF₆⁻ to improve solubility and stability.

-

Product : Hexafluorophosphate(V) salt, isolated as a pale yellow solid .

Benzylic Bromination

Alcohol-to-Bromide Conversion

Physical and Analytical Data

Key Challenges

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of benzyl bromides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 2,4,6-triethylbenzyl bromide with structurally related compounds:

Table 1: Structural and Electronic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Electronic Effect | Steric Hindrance |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉Br | 255.19 | Ethyl (-CH₂CH₃) | Electron-donating | High |

| 2,4,6-Trimethylbenzyl bromide | C₁₀H₁₃Br | 213.11 | Methyl (-CH₃) | Electron-donating | Moderate |

| 2,4,6-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01 | Fluorine (-F) | Electron-withdrawing | Low |

| Unsubstituted benzyl bromide | C₇H₇Br | 171.03 | None | Baseline | None |

Key Observations:

- Substituent Effects:

- Electron-withdrawing groups (e.g., -F in 2,4,6-trifluorobenzyl bromide) increase electrophilicity at the benzylic carbon, enhancing reactivity in nucleophilic substitution (SN₂) reactions. In contrast, electron-donating groups (e.g., -CH₃ or -CH₂CH₃) reduce electrophilicity, making reactions slower .

- Steric hindrance from bulky ethyl groups in this compound can impede nucleophilic attack, further reducing reactivity compared to less hindered analogs like 2,4,6-trimethylbenzyl bromide .

Table 2: Bond Parameters (Hypothetical)

| Compound | Ring–CH₂ Bond Length (Å) | CH₂–Br Bond Length (Å) | Torsion Angle (°) |

|---|---|---|---|

| This compound | ~1.52 (elongated) | ~1.98 (elongated) | ~90° |

| Unsubstituted benzyl bromide | 1.48 | 1.93 | ~180° |

- Bond Lengthening and Torsion: Bulky substituents like ethyl groups elongate the benzylic C–Br bond and force the torsion angle closer to 90°, as seen in crystallographically characterized analogs (e.g., 2,6-dimethoxybenzyl bromide) .

Case Study: Substituent Impact on Reaction Rates

In nucleophilic substitutions, 2,4,6-trifluorobenzyl bromide reacts 5–10× faster than unsubstituted benzyl bromide due to electronic activation. Conversely, this compound reacts ~50% slower than its trimethyl counterpart, highlighting the dual role of steric and electronic effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4,6-triethylbenzyl bromide via oxidation of its benzyl alcohol precursor?

- Methodological Answer : Utilize IBX (2-iodoxybenzoic acid) in dry DMSO at 60°C for selective oxidation of benzyl alcohol derivatives to aldehydes. Monitor reaction progress via TLC and ensure stoichiometric excess of IBX (1.1–1.5 equiv) to minimize unreacted intermediates. Post-reaction, purify using column chromatography with a non-polar solvent system . For bromination, employ HBr or PBr3 under anhydrous conditions, followed by recrystallization for purity .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., ethyl groups at 2,4,6 positions) and bromine integration .

- Mass Spectrometry : Perform GC-MS or MALDI-MS to confirm molecular weight and fragmentation patterns, referencing NIST Chemistry WebBook databases for validation .

- HPLC : Employ reverse-phase HPLC with UV detection (≥98.5% purity threshold) to assess impurities, especially residual solvents or by-products .

Q. How should this compound be stored to prevent decomposition in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Avoid exposure to moisture, as hydrolysis can generate benzyl alcohol derivatives. Regularly monitor stability via NMR or FTIR to detect degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective bromination of 2,4,6-triethylbenzene to form the benzyl bromide derivative?

- Methodological Answer : The steric and electronic effects of ethyl groups direct bromination to the benzylic position. Computational studies (DFT calculations) can model charge distribution and transition states to predict reactivity. Experimentally, use radical initiators (e.g., AIBN) with NBS (N-bromosuccinimide) in CCl4 to favor allylic bromination, contrasting with electrophilic substitution pathways .

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer : Analyze competing side reactions (e.g., elimination to styrenes) via GC-MS or <sup>19</sup>F NMR (if fluorinated analogs are used). Optimize catalytic systems (e.g., Pd/ligand ratios) and reaction temperatures to suppress β-hydride elimination. For example, employ Pd(OAc)2 with bulky phosphine ligands in THF at 80°C .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Address disorder in ethyl or bromide moieties using restraints (e.g., SIMU/DELU in SHELX). Validate hydrogen bonding or π-stacking interactions using Mercury software .

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply DFT (e.g., Gaussian 16) to calculate activation energies for SN2 pathways. Compare nucleophile electrophilicity (e.g., NBO analysis) and solvent effects (PCM model) using PubChem-derived molecular descriptors. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.